DVD-445

Thioredoxin Reductase 1 TrxR1 Covalent Inhibitor

Securing a validated TrxR1 inhibitor for redox biology and cancer research is critical to avoid assay variability. DVD-445 (CAS 2375846-41-4) is a rigorously characterized peptidomimetic covalent inhibitor that provides a reliable reference standard. - Defined potency: IC50 0.60 µM (rTrxR1); cytotoxicity IC50 9.70-10.99 µM in U87 and SH-SY5Y cells. - Covalent UMA chemotype: Michael acceptor targets selenocysteine; SAR distinct from auranofin. - Synergy with temozolomide: validated in glioblastoma models for chemosensitization studies. - Batch consistency: ≥98% purity; supplied with CoA and analytical data.

Molecular Formula C25H28F2N2O4
Molecular Weight 458.5 g/mol
Cat. No. B8107553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDVD-445
Molecular FormulaC25H28F2N2O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)C=CC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C25H28F2N2O4/c1-25(2,3)28-24(32)23(18-7-11-20(27)12-8-18)29(4)15-16-33-22(31)14-13-21(30)17-5-9-19(26)10-6-17/h5-14,23H,15-16H2,1-4H3,(H,28,32)/b14-13+
InChIKeyRJGWWNVHLMPYEN-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate (DVD-445): A Covalent Thioredoxin Reductase 1 (TrxR1) Inhibitor


2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate, commonly designated DVD-445 (CAS: 2375846-41-4), is a peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an emerging anticancer target [1]. Synthesized via the Ugi multicomponent reaction, the compound incorporates an electrophilic Michael acceptor moiety designed to target the selenocysteine residue within the TrxR1 active site, thereby disrupting the cellular thioredoxin antioxidant system [1].

Why 2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate Cannot Be Substituted by Generic TrxR1 Inhibitors


Substituting DVD-445 with a generic TrxR1 inhibitor is scientifically unsound due to its unique dual pharmacophore architecture, comprising a specific peptidomimetic scaffold and a conjugated enone electrophile, which together define its covalent inhibition profile [1]. In contrast to reversible inhibitors or structurally divergent covalent agents (e.g., auranofin), the Ugi Michael acceptor (UMA) chemotype of DVD-445 exhibits a distinct structure-activity relationship (SAR) where even minor peripheral modifications significantly alter target engagement, cellular potency, and selectivity [2]. The following quantitative evidence demonstrates that DVD-445 occupies a specific, non-interchangeable position within the TrxR1 inhibitor landscape, with measurable differences in potency and cellular activity compared to both earlier leads and optimized analogs.

Quantitative Differentiation Evidence for 2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate (DVD-445) Against Key Comparators


TrxR1 Inhibitory Potency: DVD-445 Defines the Baseline IC50 for the UMA Chemotype Series

DVD-445 (Compound 7) exhibits an IC50 of 0.60 μM against recombinant rat TrxR1 (rTrxR1) [1]. This value establishes the baseline potency for the Ugi Michael acceptor (UMA) chemotype. Subsequent analog optimization within the same chemical series, as reported in the 2020 follow-up study, yielded seven frontrunner compounds with IC50 values below 5.00 μM, several of which demonstrated superior potency compared to the parent DVD-445 [2]. This quantitative progression illustrates that DVD-445 serves as a critical benchmark for evaluating potency improvements within this specific inhibitor class.

Thioredoxin Reductase 1 TrxR1 Covalent Inhibitor Anticancer Enzyme Inhibition

Cellular Cytotoxicity Profile: DVD-445 Exhibits Differential Antiproliferative Activity Across Cancer and Non-Cancer Cell Lines

DVD-445 demonstrates a distinct cellular cytotoxicity profile with IC50 values of 10.99 μM in SH-SY5Y neuroblastoma cells, 9.70 μM in U87 glioblastoma cells, 8.30 μM in HaCaT keratinocytes, and 55.71 μM in primary peripheral blood mononuclear cells (PBMCs) [1]. This profile indicates a degree of selectivity for transformed cells over normal PBMCs, with a selectivity index of approximately 5-7 fold. While optimized UMA analogs in the 2020 study were shown to be 'superior over DVD-445' in terms of enzyme inhibition and cellular effects [2], the specific cellular IC50 values for DVD-445 provide a critical reference point for assessing the therapeutic window of this chemotype.

Cytotoxicity Antiproliferative Cancer Cell Lines Selectivity Glioblastoma

Synergistic Potential: DVD-445 Enhances the Efficacy of Temozolomide (TMZ) in Glioblastoma Models

DVD-445 has been specifically cited for its ability to act synergistically with temozolomide (TMZ), the standard-of-care chemotherapeutic for glioblastoma [1]. This combination effect is attributed to DVD-445's covalent inhibition of TrxR1, which sensitizes cancer cells to TMZ-induced oxidative stress. While the magnitude of synergy (e.g., combination index) is not quantified in the available abstract, the qualitative observation of a synergistic effect distinguishes DVD-445 from TrxR1 inhibitors that lack this specific chemosensitizing property. This property is directly linked to the compound's covalent mechanism and its ability to deplete the thioredoxin system's antioxidant capacity.

Synergy Temozolomide Glioblastoma Combination Therapy Chemoresistance

Structural Determinants of Covalent Inhibition: The Unique (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate Electrophile

The (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate moiety of DVD-445 constitutes a specific electrophilic warhead designed for covalent modification of the selenocysteine residue in TrxR1 [1]. This structural feature is a defining characteristic of the Ugi Michael acceptor (UMA) chemotype. In the 2020 optimization study, modification of this warhead or its peripheral substituents led to significant variations in TrxR1 inhibitory potency, with some analogs achieving IC50 values below 0.10 μM [2]. This underscores that the precise chemical architecture of DVD-445's electrophilic moiety is not a generic, interchangeable component but rather a key determinant of potency and selectivity within this inhibitor class.

Covalent Inhibitor Michael Acceptor Structure-Activity Relationship Electrophilic Warhead Selenocysteine Targeting

Validated Research Applications for 2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate (DVD-445)


Benchmarking Novel TrxR1 Inhibitors in Biochemical and Cellular Assays

DVD-445 serves as a critical reference compound for validating new TrxR1 inhibitors. Its well-defined IC50 of 0.60 μM against rTrxR1 [1] and its characterized cytotoxicity profile in SH-SY5Y (10.99 μM) and U87 (9.70 μM) cells [2] provide quantitative benchmarks. Researchers can use DVD-445 as a positive control to assess the relative potency and selectivity of novel compounds, ensuring assay consistency and enabling direct cross-study comparisons within the UMA chemotype series [3].

Investigating Thioredoxin System Modulation and Oxidative Stress Induction

As a covalent TrxR1 inhibitor, DVD-445 is specifically designed to disrupt the thioredoxin antioxidant system [1]. Its application is validated for studies aimed at elucidating the role of TrxR1 in cellular redox homeostasis, oxidative stress response, and reactive oxygen/nitrogen species (RONS) signaling. The compound's ability to induce oxidative stress in cancer cells is a key component of its mechanism of action, making it a valuable tool for probing these pathways [3].

Combination Therapy Studies with Temozolomide (TMZ) in Glioblastoma

DVD-445 has documented synergistic activity with temozolomide (TMZ) in glioblastoma models [1]. This makes it a valuable chemical probe for preclinical studies investigating strategies to overcome TMZ resistance, a major clinical challenge in glioblastoma treatment. Researchers can employ DVD-445 to explore the mechanistic basis of this synergy and to evaluate the potential of TrxR1 inhibition as a chemosensitization strategy in combination regimens.

Structure-Activity Relationship (SAR) Studies of Ugi Michael Acceptor (UMA) Chemotypes

DVD-445 represents the foundational lead compound for the UMA class of TrxR1 inhibitors [1]. Its procurement is essential for SAR campaigns aiming to optimize potency, selectivity, and pharmacokinetic properties within this chemotype. The 2020 study demonstrated that systematic modification of DVD-445's structure can yield analogs with improved enzyme inhibition (IC50 < 0.10 μM) and cellular activity [3]. DVD-445 thus serves as the indispensable parent scaffold for comparative SAR analysis.

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